molecular formula C17H21N3O4 B5650439 6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide

6-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No. B5650439
M. Wt: 331.4 g/mol
InChI Key: UVCRDILHPSGMFB-DOMZBBRYSA-N
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Description

The compound belongs to a class of organic molecules characterized by multiple functional groups, including an isoxazole ring, a tetrahydrofuran moiety, and a dihydropyridine core. These structural features suggest potential biological activity, as similar compounds have been explored for various pharmacological properties.

Synthesis Analysis

Synthetic approaches for complex molecules like this typically involve multi-step reactions, including the formation of the tetrahydrofuran ring, the isoxazole moiety, and the dihydropyridine core. For instance, tetrahydropyridines can be synthesized via the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with a β-keto ester and ammonia or an amine (Boggs et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds with similar complexity often features significant conformational flexibility and multiple stereocenters, leading to potential stereoisomerism. X-ray crystallography and NMR spectroscopy are crucial for elucidating the exact three-dimensional structure and configuration of these molecules (Lavanya Rajarajeswari G. et al., 2020).

properties

IUPAC Name

2-ethyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-6-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-3-13-5-11(7-16(21)18-13)17(22)19-15-9-23-8-12(15)6-14-4-10(2)20-24-14/h4-5,7,12,15H,3,6,8-9H2,1-2H3,(H,18,21)(H,19,22)/t12-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRDILHPSGMFB-DOMZBBRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=O)N1)C(=O)NC2COCC2CC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC(=O)N1)C(=O)N[C@H]2COC[C@H]2CC3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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